molecular formula C16H15ClFN3O4S B5407316 N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5407316
M. Wt: 399.8 g/mol
InChI Key: GFTKXXGFVHQOEN-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine at the 5-position, a fluorine atom at the 4-position of the benzamide ring, and a morpholine ring attached to a sulfonyl group. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 5-chloro-2-aminopyridine with trans-β-nitrostyrene to form N-(5-chloropyridin-2-yl)benzamide . This intermediate is then subjected to further reactions to introduce the fluorine and morpholine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzamide and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the pyridine or benzamide rings.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s unique structure. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a pyridine ring with chlorine, a fluorine-substituted benzamide, and a morpholine ring attached to a sulfonyl group

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-12-2-4-15(19-10-12)20-16(22)11-1-3-13(18)14(9-11)26(23,24)21-5-7-25-8-6-21/h1-4,9-10H,5-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTKXXGFVHQOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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